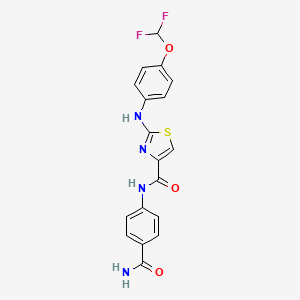

N-(4-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide

Description

N-(4-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide is a thiazole-based carboxamide derivative characterized by a central thiazole ring substituted with a carboxamide group at position 4, a 4-carbamoylphenyl group at the N-position, and a 4-(difluoromethoxy)phenylamino moiety at position 2.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-2-[4-(difluoromethoxy)anilino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F2N4O3S/c19-17(20)27-13-7-5-12(6-8-13)23-18-24-14(9-28-18)16(26)22-11-3-1-10(2-4-11)15(21)25/h1-9,17H,(H2,21,25)(H,22,26)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMCJZSWFHMBBND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F2N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Difluoromethoxy Group: This step may involve the use of difluoromethoxy reagents in the presence of a catalyst.

Coupling Reactions: The final steps often involve coupling reactions to attach the phenyl and carbamoyl groups to the thiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride could be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Anticancer Potential

Research indicates that N-(4-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide exhibits promising anticancer properties. Preliminary studies have shown its efficacy against specific cancer cell lines by inhibiting pathways associated with cell proliferation and apoptosis. For instance:

- Mechanism of Action : The compound's thiazole moiety may interact with proteins involved in cancer progression, potentially leading to apoptosis in cancer cells .

- Case Studies : In vitro studies demonstrated that derivatives of thiazole compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the thiazole structure can enhance anticancer activity .

Enzyme Inhibition

The compound has been identified as an inhibitor of certain enzymes linked to disease pathways. The structural characteristics allow it to engage effectively with active sites of target enzymes:

- Target Enzymes : Initial findings suggest that this compound may inhibit enzymes involved in inflammatory responses and cancer metabolism.

- Research Findings : Studies on related thiazole derivatives have shown that they can inhibit key enzymes such as kinases and proteases, which play crucial roles in tumor growth and metastasis .

Other Therapeutic Applications

In addition to anticancer properties, this compound may have applications in other therapeutic areas:

- Antioxidant Activity : Thiazole-based compounds are known for their antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a significant factor .

- Antimicrobial Activity : Some studies indicate that thiazole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or treatments for infections .

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with several thiazole carboxamide derivatives reported in the evidence. Key structural variations include:

Key Observations :

- The target compound is distinguished by its difluoromethoxy group, which enhances lipophilicity and metabolic stability compared to analogs with simple fluorophenyl or nitro groups .

Comparison :

- hypothetical ~80–90% for the target) .

Inferences :

- The difluoromethoxy group in the target compound may confer enhanced blood-brain barrier penetration compared to nitro or sulfonamide analogs, making it a candidate for CNS-targeted therapies .

- The carbamoylphenyl group could reduce cytotoxicity relative to acetamidophenyl derivatives (), as carbamoyl is less electrophilic .

Spectral and Analytical Data

Characterization methods for thiazole carboxamides include NMR, IR, and LCMS:

Notes:

- The target compound’s difluoromethoxy group would produce distinct ¹⁹F NMR signals (~-140 to -150 ppm) absent in non-fluorinated analogs .

- IR bands for the carbamoyl group (e.g., 1680 cm⁻¹) differentiate it from sulfonamides (1250–1300 cm⁻¹, S=O) .

Biological Activity

N-(4-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide, a complex organic compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. Its unique structural features, including a thiazole ring and difluoromethoxy group, suggest diverse interactions with biological targets.

Chemical and Physical Properties

- Molecular Weight : 404.4 g/mol

- CAS Number : 1172425-48-7

- Structure : The compound consists of a thiazole ring linked to an aromatic moiety and a carboxamide group, which are crucial for its biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly as an inhibitor of enzymes involved in disease pathways. The following sections detail its biological effects and mechanisms of action.

1. Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, in xenograft models using human colonic adenocarcinoma (HCA-7) and lung adenocarcinoma (A549) cell lines, significant tumor growth inhibition was observed:

| Cell Line | Tumor Control Value (T/C %) | Dose (mg/kg) | Duration (Days) |

|---|---|---|---|

| HCA-7 | 61% | 200 | 5 |

| A549 | 38% | 100 | 10 |

These results suggest that the compound may effectively modulate pathways related to cancer cell survival and proliferation.

2. Inhibition of Prostaglandin E2 (PGE2)

The compound has demonstrated significant inhibition of PGE2 levels in vitro, which is critical in inflammatory processes. In a study evaluating various thiazole derivatives, compounds similar to this compound showed reductions in PGE2 levels ranging from 76% to 94%, indicating strong anti-inflammatory potential:

| Compound ID | PGE2 Reduction (%) | IC50 (μM) |

|---|---|---|

| Compound 1a | 76 | 0.84 |

| Compound 1b | 94 | 0.92 |

| Compound 1c | 89 | >5 |

The mechanism by which this compound exerts its effects involves interaction with specific proteins and enzymes related to cancer and inflammation. Its structural components allow it to bind effectively to active sites on target enzymes, inhibiting their function and leading to reduced cellular proliferation and inflammatory responses.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various biological contexts:

- Study on Cancer Cell Lines : A comprehensive study involving multiple cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations.

- Inflammatory Response Evaluation : In vitro assays indicated that treatment with the compound led to decreased levels of inflammatory cytokines, suggesting its role as a potential therapeutic agent for inflammatory diseases.

Q & A

Q. How can researchers optimize the synthesis route for N-(4-carbamoylphenyl)-2-((4-(difluoromethoxy)phenyl)amino)thiazole-4-carboxamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires evaluating coupling agents, reaction temperatures, and stoichiometric ratios. For thiazole carboxamide derivatives, EDCI/HOBt-mediated coupling (as in ) is commonly employed. Adjusting the molar ratio of the carboxylic acid precursor to the amine (e.g., 1.2:1) and using inert conditions (N₂ atmosphere) can enhance yields. For example, in , yields ranged from 7% to 69% depending on the amine substrate and reaction time. Purification via column chromatography followed by HPLC (≥95% purity, as in ) ensures product integrity. Solvent selection (e.g., DMF for polar intermediates) also impacts reaction efficiency .

Q. What analytical techniques are critical for structural characterization of this compound and its intermediates?

- Methodological Answer : Key techniques include:

- ¹H NMR : Confirms proton environments (e.g., aromatic protons at δ 6.93–8.98 ppm in ).

- ESI-MS : Validates molecular weight (e.g., m/z 373.1 [M+H]⁺ in ).

- HPLC : Assesses purity (>95% in ).

- Elemental Analysis : Verifies C, H, N composition (e.g., Anal. C19H20N2O4S in ).

Cross-referencing experimental data with computational predictions (e.g., PubChem-derived SMILES in ) ensures accuracy .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its mechanism of action?

- Methodological Answer :

- In Vitro Assays : Screen against target proteins (e.g., voltage-gated sodium channels, as in ) using patch-clamp electrophysiology.

- Molecular Docking : Utilize software like AutoDock Vina to model interactions with binding pockets (e.g., sodium channel domains in ).

- Enzyme Inhibition Studies : Measure IC₅₀ values via fluorescence-based assays (e.g., kinase inhibition protocols in ).

- Cellular Uptake : Track intracellular accumulation using radiolabeled analogs (³H or ¹⁴C) .

Q. What strategies address solubility limitations of this compound in aqueous systems?

- Methodological Answer :

- Co-Solvents : Use DMSO:water mixtures (e.g., 10% DMSO for in vitro assays, as in ).

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability.

- pH Adjustment : Solubilize via salt formation (e.g., hydrochloride salts in ) .

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced efficacy?

- Methodological Answer :

- Core Modifications : Replace the difluoromethoxy group with trifluoromethoxy () or morpholine () to assess electronic effects.

- Side-Chain Variations : Test analogs with cyclohexyl () vs. aryl amines () to evaluate steric impacts.

- Bioisosteres : Substitute the thiazole ring with oxazole () and measure binding affinity changes.

- Data Correlation : Use multivariate analysis to link substituent properties (e.g., logP, polar surface area) to activity .

Q. How should researchers resolve contradictions in synthetic or bioactivity data across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions under identical conditions (e.g., EDCI/HOBt coupling in ) to verify yields.

- Batch Analysis : Compare HPLC traces () to detect impurities affecting bioactivity.

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.

- Meta-Analysis : Aggregate data from analogs (e.g., ’s 57–75% yield range) to identify trends in substituent compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.